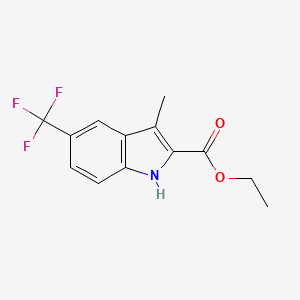
Methyl 5-(4-chloro-2-fluorophenyl)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(4-chloro-2-fluorophenyl)nicotinate: is a chemical compound with the molecular formula C13H9ClFNO2 . It is a derivative of nicotinic acid, where the hydrogen atom at the 5-position of the nicotinic acid ring is replaced by a 4-chloro-2-fluorophenyl group, and the carboxylic acid group is esterified with a methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(4-chloro-2-fluorophenyl)nicotinate typically involves the esterification of 5-(4-chloro-2-fluorophenyl)nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 5-(4-chloro-2-fluorophenyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed:
Oxidation: 5-(4-chloro-2-fluorophenyl)nicotinic acid.
Reduction: 5-(4-chloro-2-fluorophenyl)nicotinamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Methyl 5-(4-chloro-2-fluorophenyl)nicotinate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of nicotinic acid derivatives with biological targets. It helps in understanding the structure-activity relationships of these compounds .
Medicine: Its derivatives may exhibit biological activities that are useful in treating various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes and pigments .
Mécanisme D'action
The mechanism of action of Methyl 5-(4-chloro-2-fluorophenyl)nicotinate involves its interaction with specific molecular targets in the body. The compound may act as an agonist or antagonist at nicotinic acid receptors, leading to various physiological effects. The exact pathways and molecular targets involved in its action are still under investigation, but it is believed to modulate signaling pathways related to inflammation and pain .
Comparaison Avec Des Composés Similaires
- Methyl 2-chloro-5-(4-fluorophenyl)nicotinate
- Methyl 4-{[2-(5-chloro-2-fluorophenyl)-5-methoxypyrimidin-4-yl]amino}nicotinate
- Methyl nicotinate
Comparison: Methyl 5-(4-chloro-2-fluorophenyl)nicotinate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to Methyl nicotinate, which is primarily used as a rubefacient, this compound has broader applications in medicinal chemistry and industrial processes .
Propriétés
Numéro CAS |
1346691-87-9 |
|---|---|
Formule moléculaire |
C13H9ClFNO2 |
Poids moléculaire |
265.67 g/mol |
Nom IUPAC |
methyl 5-(4-chloro-2-fluorophenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H9ClFNO2/c1-18-13(17)9-4-8(6-16-7-9)11-3-2-10(14)5-12(11)15/h2-7H,1H3 |
Clé InChI |
JSUOKUQTJXKXOU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN=CC(=C1)C2=C(C=C(C=C2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Ethyl 6-(pyridin-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B15064840.png)



![2-(4-Oxo-1,3-diazaspiro[4.5]dec-1-en-2-yl)pyridine-3-carboxylic acid](/img/structure/B15064862.png)

